Acetaldehyde hydroxysulfonate

Description

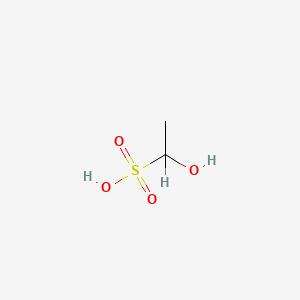

Structure

3D Structure

Propriétés

Numéro CAS |

20305-86-6 |

|---|---|

Formule moléculaire |

C2H6O4S |

Poids moléculaire |

126.13 g/mol |

Nom IUPAC |

1-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C2H6O4S/c1-2(3)7(4,5)6/h2-3H,1H3,(H,4,5,6) |

Clé InChI |

WLXGQMVCYPUOLM-UHFFFAOYSA-N |

SMILES |

CC(O)S(=O)(=O)O |

SMILES canonique |

CC(O)S(=O)(=O)O |

Synonymes |

acetaldehyde hydroxysulfonate acetaldehyde hydroxysulfonic acid |

Origine du produit |

United States |

Synthesis and Formation Mechanisms of Acetaldehyde Hydroxysulfonate

Environmental and Atmospheric Formation Processes

Acetaldehyde (B116499) hydroxysulfonate is readily formed in the atmosphere within aqueous environments such as fog and cloud droplets through the nucleophilic addition of sulfur(IV) species to acetaldehyde. This reaction is a significant pathway for the transformation of both acetaldehyde and sulfur dioxide in the atmosphere, influencing the chemical composition of atmospheric water.

The primary reactants are acetaldehyde (CH₃CHO), a common atmospheric volatile organic compound, and dissolved sulfur dioxide, which exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions in water. The reaction is reversible and involves the attack of the nucleophilic sulfur atom on the electrophilic carbonyl carbon of acetaldehyde. researchgate.netcaltech.edu The sulfite ion has been shown to be a significantly more potent nucleophile in this reaction compared to the bisulfite ion. caltech.edu

The formation of the acetaldehyde-bisulfite adduct is rapid, with studies indicating that equilibrium is nearly reached within 30 minutes under typical conditions. researchgate.net This adduct is stable and serves as an important reservoir for S(IV) in atmospheric water droplets. researchgate.netcaltech.edu By sequestering S(IV) in this form, the formation of acetaldehyde hydroxysulfonate can inhibit the oxidation of dissolved SO₂ to sulfate (B86663) by oxidants like hydrogen peroxide (H₂O₂), thereby affecting atmospheric acidity. union.edu The presence of these hydroxyalkylsulfonates has been confirmed in fogwater and cloudwater.

The equilibrium of this reaction is highly favorable for the formation of the adduct. The table below presents key data related to the formation of this compound in aqueous solutions.

| Parameter | Value | Conditions | Reference(s) |

| Equilibrium Constant (K) | (6.90 ± 0.54) × 10⁵ M⁻¹ | 25°C, Ionic Strength = 0.2 M | |

| Equilibrium Constant (K) | 6.6 × 10⁵ M⁻¹ | pH 2-6 | researchgate.net |

| Reaction Time to Equilibrium | ~30 minutes | - | researchgate.net |

This table presents selected research findings on the formation of this compound.

The formation of this compound is considered a plausible reaction under prebiotic Earth conditions, given the likely availability of its precursors. Acetaldehyde is recognized as a key prebiotic molecule, having been detected in meteorites and synthesized in laboratory experiments simulating conditions in extraterrestrial environments.

The other necessary reactant, sulfite or bisulfite, is thought to have been present on the early Earth, primarily from the volcanic outgassing of sulfur dioxide (SO₂), which would have dissolved in aqueous bodies. arxiv.orgmdpi.comresearchgate.net Geothermal waters may have contained sulfite at micromolar concentrations. arxiv.org

In this prebiotic context, the reaction between acetaldehyde and sulfite to form this compound would have been an unavoidable chemical process. mdpi.com The formation of such organosulfonate adducts is a recurring theme in proposed prebiotic chemical scenarios. For instance, bisulfite has been shown to react with other prebiotic carbonyl compounds, such as formaldehyde (B43269) and glycolaldehyde, to form stable sulfonates. mdpi.com This process is thought to have played a role in controlling the reactivity and concentration of these crucial prebiotic building blocks.

While direct evidence for the prebiotic synthesis of this compound has not been specifically reported, the established presence of the reactants and their known reactivity strongly support the hypothesis of its formation. This reaction would have been a part of the complex network of chemical transformations occurring on the early Earth, contributing to the inventory of organic molecules available for the origin of life. The formation of organosulfonates, including this compound, is considered relevant to the broader field of prebiotic chemistry. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis of Adduct Structure

The analysis of acetaldehyde (B116499) hydroxysulfonate's structure is often accomplished through a combination of chromatographic separation and spectroscopic detection. High-performance liquid chromatography (HPLC) is a common method for separating the adduct from other components in a sample. psu.edu The analysis is complicated by the reversible nature of the adduct, which can break down back into acetaldehyde and bisulfite. psu.edu

Methods have been developed that involve derivatization to analyze the total carbonyl content, including that bound as hydroxysulfonates. One such method uses 2,4-dinitrophenylhydrazine (B122626) (DNPH) to react with the acetaldehyde as it is released from the hydroxysulfonate adduct under acidic conditions with heating. nih.gov The resulting hydrazone derivative is stable and can be quantified using HPLC with a diode-array detector (DAD). psu.edunih.gov

Fourier-transform infrared spectroscopy (FT-IR) is another powerful tool for identifying the functional groups present in the adduct. In studies of related α-hydroxy sulfonate compounds, FT-IR has been used to confirm the presence of key functional groups such as the hydroxyl (–OH) and the sulfonic acid (–SO3H) groups, which are characteristic of the adduct's structure. semanticscholar.orgsci-hub.se UV-Vis spectroscopy can also be employed, for instance, to monitor the formation of derivatives or changes in absorbance at specific wavelengths related to the compound's concentration. researchgate.net

Table 1: Spectroscopic Methods for Acetaldehyde Hydroxysulfonate Analysis

| Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| HPLC-DAD | Quantitation of acetaldehyde released from the adduct after derivatization with DNPH. | Provides good specificity and low limits of detection for carbonyls that form hydroxysulfonates. | psu.edunih.gov |

| FT-IR | Identification of characteristic functional groups. | Confirms the presence of hydroxyl (–OH) and sulfonic acid (–SO3H) groups. | semanticscholar.orgsci-hub.se |

| UV-Vis | Monitoring of reactions and quantification. | Used to monitor absorbance changes, for example, during enzymatic assays or after derivatization. | researchgate.net |

| GC-FID | Analysis of acetaldehyde content in various matrices. | A sophisticated and fast method for quantifying the volatile acetaldehyde component. | vintessential.com.au |

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of a compound's elemental composition and structure. Techniques like liquid chromatography coupled with Orbitrap mass spectrometry (LC-Orbitrap MS) and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) are utilized for the structural elucidation of sulfonated compounds. nih.govresearchgate.net

In the analysis of complex mixtures, such as wastewater from gas extraction, HRMS has been instrumental in identifying novel sulfur-containing byproducts, including hydroxysulfonates formed as byproducts during olefin sulfonate production. nih.govresearchgate.net For these analyses, electrospray ionization (ESI) is commonly used, often in negative ion mode, to deprotonate the acidic sulfonate group, facilitating its detection. nih.gov The high resolving power of these instruments (e.g., 120,000 at m/z 200 for an Orbitrap) allows for the differentiation of compounds with very similar masses. nih.gov The exact mass of this compound is 125.99867984 Da. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments are then used to fragment the parent ion, providing further structural information based on the fragmentation pattern. nih.gov

Table 2: High-Resolution Mass Spectrometry Parameters for Sulfonate Analysis

| Parameter | Description | Example Value/Setting | Reference(s) |

|---|---|---|---|

| Mass Spectrometer | Type of high-resolution instrument used. | Orbitrap, FT-ICR MS | nih.govresearchgate.net |

| Ionization Mode | Method used to ionize the analyte. | Electrospray Ionization (ESI), typically in negative mode. | nih.gov |

| Mass Resolution | The ability to distinguish between close mass peaks. | 30,000 - 120,000 at m/z 200 | nih.gov |

| Mass Accuracy | Closeness of the measured mass to the exact mass. | Typically < 5 ppm; differences as low as 70 µDa have been reported. | nih.gov |

| Analysis Type | Scan mode for data acquisition. | Full MS scan for identification, followed by MSn for structural elucidation. | nih.gov |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules in solution. ¹H NMR (proton NMR) is particularly effective for monitoring the formation of this compound in real-time. researchgate.netcreative-biostructure.com

In studies on wine and model wine solutions, ¹H NMR has been used to track the reaction between sulfur dioxide (SO₂) and acetaldehyde. researchgate.netresearchgate.net These studies show that as the concentration of SO₂ increases, the signals corresponding to free acetaldehyde diminish while new signals corresponding to the this compound adduct appear. researchgate.netcreative-biostructure.com At a sufficient SO₂ concentration (e.g., 100 mg/L), acetaldehyde can be completely converted to the hydroxysulfonate form. researchgate.netcreative-biostructure.com The ¹H NMR spectrum provides distinct resonances for the methyl (CH₃) and methine (CH) protons of the adduct, confirming its structure. creative-biostructure.com

While specific spectral data for pure this compound can be found in databases, ¹³C NMR is also used to provide complementary structural information. nih.govresearchgate.net It confirms the carbon framework of the molecule, showing distinct signals for the methyl carbon and the methine carbon, which is shifted due to the attachment of both the hydroxyl and sulfonate groups. researchgate.net

Table 3: NMR Spectroscopic Data

| Nucleus | Compound Form | Key Resonances | Application/Observation | Reference(s) |

|---|---|---|---|---|

| ¹H NMR | This compound | Signals for methyl (CH₃) and methine (CH) protons. | Monitors the transformation of acetaldehyde into its hydroxysulfonate adduct in solution. | researchgate.netcreative-biostructure.comresearchgate.net |

| ¹³C NMR | Acetaldehyde Sodium Bisulfite | Signals for methyl and methine carbons. | Used for structural verification of the carbon skeleton. | nih.govresearchgate.net |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| Acetaldehyde |

| This compound |

| Acetaldehyde sodium bisulfite |

| Acetoin |

| Bisulfite |

| Diacetyl |

| 2,4-dinitrophenylhydrazine (DNPH) |

| Ethanol (B145695) |

| Formaldehyde (B43269) |

| Furfural |

| Glyceraldehyde |

| Hydroxymethylfurfural |

| α-ketoglutaric acid |

| Olefin sulfonate |

| Pyruvic acid |

Chemical Reactivity, Transformation, and Degradation Pathways

Reversible Dissociation and Equilibrium Dynamics

Acetaldehyde (B116499) hydroxysulfonate is an adduct formed from the reversible nucleophilic addition of a bisulfite or sulfite (B76179) ion to the carbonyl carbon of acetaldehyde. This reversibility is central to its chemical behavior and is highly sensitive to the surrounding chemical environment.

The stability of the acetaldehyde-bisulfite adduct is described by equilibrium constants, which can be expressed as either association (formation) or dissociation constants. Different studies have reported various constants, often defined under specific conditions.

The association constant (K_eq_), representing the formation of the adduct from acetaldehyde and bisulfite ([RCH(OH)SO₃⁻] / [RCHO][HSO₃⁻]), has been reported to be approximately 1.2 × 10³ M⁻¹ at 25°C. Another study determined a stability constant (K₁) of (6.90 ± 0.54) x 10⁵ M⁻¹ under similar conditions (25°C, ionic strength 0.2 M). osti.gov Conversely, a dissociation constant was determined to be 6.3 x 10⁻⁵ at a pH of 4.7. union.edu The hydroxyl group of the formed 1-hydroxyethanesulfonate is also capable of dissociating, with a reported acid dissociation constant (pKₐ) of 11.46. osti.gov

| Constant Type | Value | Conditions | Reference |

|---|---|---|---|

| Equilibrium Constant (K_eq_) (Association) | ~1.2 × 10³ M⁻¹ | 25°C | |

| Stability Constant (K₁) (Association) | (6.90 ± 0.54) x 10⁵ M⁻¹ | 25°C, µ=0.2 M | osti.gov |

| Equilibrium Constant (Dissociation) | 6.3 x 10⁻⁵ | pH 4.7 | union.edu |

| Acid Dissociation Constant (pKₐ) of -OH group | 11.46 | 25°C, µ=0 M | osti.gov |

The equilibrium between acetaldehyde hydroxysulfonate and its precursors—acetaldehyde and sulfur (IV) species—is profoundly influenced by the chemical environment, particularly pH, temperature, and reactant concentrations.

Temperature: Lower temperatures (e.g., 4–10°C) favor the stability of the adduct, as the formation reaction is typically exothermic.

Concentration: According to Le Chatelier's principle, the position of the equilibrium is also dependent on the concentration of the reactants. An excess of bisulfite will drive the equilibrium toward the formation of the stable 1-hydroxyethanesulfonate adduct.

The conversion of this compound back to acetaldehyde is a dissociation reaction, the reverse of its formation. The mechanism of this conversion is essentially a departure of the sulfonate group, which regenerates the carbonyl group of the aldehyde. This process is highly dependent on pH.

Under alkaline conditions (pH > 8), the reaction is reversed. The mechanism likely involves a base-assisted elimination where the hydroxyl group is deprotonated, leading to the expulsion of the sulfite ion (SO₃²⁻) and the reformation of the carbon-oxygen double bond of acetaldehyde. The high stability of the sulfite ion as a leaving group facilitates this process in basic solutions.

Oxidation and Reduction Mechanisms

This compound can undergo oxidation through various pathways, particularly involving reactive species present in aqueous environments.

Hydroxyl radicals (•OH) are highly potent oxidizing agents that can react with a wide array of organic molecules, including this compound. hydrogenlink.comnist.gov The reaction of •OH with sulfonate-containing compounds can proceed via several pathways. For analogous compounds like polystyrene sulfonate, hydroxyl radical attack can occur on the carbon backbone, leading to the formation of intermediate radicals. researchgate.net

In the case of this compound, the hydroxyl radical is expected to abstract the hydrogen atom from the carbon atom that is bonded to both the hydroxyl and sulfonate groups. This generates a carbon-centered radical. In the presence of molecular oxygen (O₂), this organic radical can be further oxidized. Studies on the oxidation of similar compounds, such as methanesulfinic acid, show that reactions with hydroxyl radicals in the presence of oxygen can initiate efficient chain oxidation processes, leading to the formation of sulfonic acid and other oxidized products. researchgate.net

While direct studies on the role of this compound in oxidative stress are limited, its chemical properties suggest two primary modes of interaction.

First, due to the reversible nature of its formation, this compound can act as a reservoir for acetaldehyde. If the adduct dissociates, it releases free acetaldehyde. Acetaldehyde is known to induce oxidative stress by increasing the formation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.gov The generation of highly reactive hydroxyl radicals (•OH) has also been observed following the administration of acetaldehyde. nih.gov

Second, the direct oxidation of the this compound molecule by reactive species like the hydroxyl radical (as described in section 4.2.1) constitutes a direct interaction with a key mediator of oxidative stress. By reacting with and consuming hydroxyl radicals, the compound can participate in and be modified by oxidative stress pathways.

Intermolecular Interactions and Complexation in Diverse Matrices

This compound, also known as 1-hydroxyethanesulfonic acid, is an adduct formed from the nucleophilic addition of a bisulfite ion to the carbonyl carbon of acetaldehyde. This reaction is particularly significant in complex aqueous systems such as wine, where sulfur dioxide (SO2) is used as a preservative. In the pH range of wine (3-4), SO2 exists predominantly as the bisulfite ion (HSO3-), which readily binds with electrophilic compounds like acetaldehyde ucdavis.edu. The formation of this compound is a critical equilibrium that influences the chemical stability and sensory properties of the medium in which it is present.

The primary interaction defining this compound is its formation from the reaction between acetaldehyde, a key carbonyl compound, and bisulfite. This reaction is rapid and forms a stable, non-volatile adduct, effectively sequestering the acetaldehyde researchgate.netscielo.org.zacabidigitallibrary.org. In solutions like wine, acetaldehyde is the most prevalent and strongest binder of SO2, meaning the formation of this specific hydroxysulfonate is the dominant interaction among carbonyls ucdavis.eduvintessential.com.au.

The interaction with anthocyanins, the pigments responsible for the red color in wine, is more complex. It was traditionally believed that once acetaldehyde was bound as hydroxysulfonate, it was no longer reactive. However, research has demonstrated that acetaldehyde can still participate in reactions even from its sulfonate form researchgate.netnih.gov. It facilitates the formation of ethylidene bridges between flavonoids (such as catechins) and anthocyanins. This process leads to the creation of more stable polymeric pigments that are resistant to bleaching by SO2 researchgate.netmdpi.com. While the presence of SO2 slows the rate of these reactions, it does not prevent them unless the SO2 is in great excess researchgate.netnih.gov. This interaction is crucial for color stability during the aging of red wines researchgate.net.

| Interaction Partner | Product/Effect | Significance |

|---|---|---|

| Acetaldehyde (Carbonyl) | This compound (adduct) | Sequesters volatile acetaldehyde, reducing its pungent aroma scielo.org.zavintessential.com.au. |

| Anthocyanins & Flavonoids | Ethyl-bridged polymeric pigments | Enhances color stability and resistance to SO2 bleaching in wine researchgate.netmdpi.com. |

Direct interactions between this compound and cysteine residues in proteins are not extensively documented in scientific literature. Cysteine residues contain thiol (-SH) groups that are highly reactive nucleophiles, capable of reacting with electrophiles and participating in redox reactions to form disulfide bonds or various oxidized species like sulfenic, sulfinic, and sulfonic acids researchgate.netnih.gov. While the carbonyl carbon of free acetaldehyde is an electrophile, its reactivity is significantly masked upon forming the hydroxysulfonate adduct.

The formation of this compound has a profound impact on the chemical equilibria of complex solutions, particularly concerning sulfur dioxide. In winemaking, SO2 is added for its antioxidant and antimicrobial properties, which are primarily exerted by "free SO2" scielo.org.za. The reaction with acetaldehyde and other carbonyls shifts the balance from free SO2 to "bound SO2" in the form of hydroxysulfonates vintessential.com.au.

This binding equilibrium directly reduces the efficacy of SO2 additions, as the bound form is ineffective for preservation vintessential.com.au. A high ratio of bound to free SO2 often indicates a high initial concentration of acetaldehyde, typically resulting from oxidation or microbial activity vintessential.com.au. The stability of the this compound adduct is particularly high compared to adducts formed with other aldehydes, meaning it effectively acts as a sink for a significant portion of the available free SO2 researchgate.net. The equilibrium is also influenced by pH; a lower pH can favor the formation of ethyl-bridged pigments, suggesting an influence on the reactivity of the acetaldehyde released from the hydroxysulfonate adduct researchgate.net. Consequently, managing the concentration of acetaldehyde is crucial for maintaining an effective level of free SO2 and ensuring the chemical stability of the solution.

Thermal and Photochemical Degradation Pathways

The degradation pathways of this compound itself are not widely detailed. However, the stability and reactions of its precursor and product, acetaldehyde, are well-studied. The thermal and photochemical degradation of acetaldehyde provides insight into the potential environmental fate and reactive pathways of the parent compound from which the hydroxysulfonate is derived.

The thermal decomposition (pyrolysis) of acetaldehyde in the absence of oxygen is a classic example of a free-radical chain reaction, often described by the Rice-Herzfeld mechanism. The process involves the formation of methyl (CH3•) and formyl (CHO•) radicals as primary products.

The mechanism proceeds in three main stages:

Initiation: The acetaldehyde molecule breaks apart into free radicals.

CH3CHO → CH3• + CHO•

Propagation: The initial radicals react with other acetaldehyde molecules to form the final products and regenerate radicals, continuing the chain. This stage includes the decomposition of the formyl radical to produce carbon monoxide and a hydrogen radical.

CH3• + CH3CHO → CH4 + CH3CO•

CH3CO• → CH3• + CO

Termination: The chain reaction ceases when two radical species combine to form a stable molecule. The primary termination step is the combination of two methyl radicals to form ethane.

CH3• + CH3• → C2H6

The major products of acetaldehyde pyrolysis are methane (B114726) (CH4) and carbon monoxide (CO), with minor products including ethane, hydrogen, and acetone.

| Reaction Stage | Elementary Process | Products |

|---|---|---|

| Initiation | CH3CHO → CH3• + CHO• | Methyl radical, Formyl radical |

| Propagation | CH3• + CH3CHO → CH4 + CH3CO• | Methane, Acetyl radical |

| CH3CO• → CH3• + CO | Methyl radical, Carbon monoxide | |

| Termination | CH3• + CH3• → C2H6 | Ethane |

In the gaseous phase, acetaldehyde can undergo photochemical oxidation when exposed to light, particularly UV radiation (e.g., 3130 Å wavelength). This process is significant in atmospheric chemistry. The reaction is initiated by the absorption of a photon, leading to the formation of free radicals.

The primary process is the dissociation of acetaldehyde into methyl and formyl radicals:

CH3CHO + hν → CH3• + CHO•

These radicals then react with oxygen, initiating a chain reaction. The acetyl radical (CH3CO•), formed during propagation, reacts with oxygen to produce an acetylperoxy radical (CH3CO3•). The main product of the photochemical oxidation of acetaldehyde is peracetic acid. The reaction rate is typically proportional to the concentration of acetaldehyde and the square root of the light intensity, but independent of the oxygen concentration over a certain pressure range.

| Parameter | Description |

|---|---|

| Initiation | Photodissociation of CH3CHO into CH3• and CHO• radicals upon light absorption. |

| Key Propagating Radical | Acetyl radical (CH3CO•) |

| Termination Reaction | 2CH3CO3• → (CH3CO)2O2 + O2 |

| Major Product | Peracetic acid |

| Kinetic Dependence | Rate is proportional to [CH3CHO] and the square root of light intensity. |

Theoretical and Computational Chemistry of Acetaldehyde Hydroxysulfonate

Quantum Chemical Calculations of Formation and Reaction Energetics

Quantum chemical calculations have been instrumental in determining the energetics of the formation of acetaldehyde (B116499) hydroxysulfonate and in comparing the reactivity of acetaldehyde with other aldehydes towards sulfur(IV) species. These calculations provide insights into the reaction mechanisms and the stability of the resulting adducts.

Transition State Analysis and Reaction Barrier Determination

The formation of acetaldehyde hydroxysulfonate proceeds through the nucleophilic attack of a sulfur(IV) species, either bisulfite (HSO₃⁻) or sulfite (B76179) (SO₃²⁻), on the carbonyl carbon of acetaldehyde. Quantum chemical calculations have been employed to determine the energy barriers for these reactions. Transition states are identified as first-order saddle points on the potential energy surface, characterized by a single imaginary frequency.

Theoretical studies have shown that the reaction barrier for the formation of this compound is dependent on the specific S(IV) species involved. For the reaction of acetaldehyde with bisulfite (CH₃CHO + HSO₃⁻), the calculated energy barrier is 16.6 kcal mol⁻¹. In contrast, the reaction with the more nucleophilic sulfite ion (CH₃CHO + SO₃²⁻) exhibits a significantly lower barrier of 2.5 kcal mol⁻¹ nih.gov. This indicates that the reaction with sulfite is kinetically more favorable. The connectivity of the transition state to the reactants and products is confirmed through intrinsic reaction coordinate (IRC) calculations, which map the minimum energy path of the reaction.

Comparative Reactivity Studies of Aldehydes with S(IV) Species

Computational studies have also been used to compare the reactivity of different aldehydes with S(IV) species. A notable comparison is between acetaldehyde and formaldehyde (B43269). The reaction of formaldehyde with bisulfite (HCHO + HSO₃⁻) has a calculated barrier of 9.7 kcal mol⁻¹, while the reaction with sulfite (HCHO + SO₃²⁻) has a barrier of 1.6 kcal mol⁻¹ nih.gov.

These findings suggest that formaldehyde is more reactive towards both bisulfite and sulfite than acetaldehyde. This difference in reactivity can be attributed to the electron-donating effect of the methyl group in acetaldehyde, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to the carbonyl carbon in formaldehyde.

Table 1: Calculated Reaction Barriers for the Formation of Hydroxysulfonates

| Reactants | Reaction Barrier (kcal mol⁻¹) |

| CH₃CHO + HSO₃⁻ | 16.6 nih.gov |

| CH₃CHO + SO₃²⁻ | 2.5 nih.gov |

| HCHO + HSO₃⁻ | 9.7 nih.gov |

| HCHO + SO₃²⁻ | 1.6 nih.gov |

Molecular Dynamics Simulations of Adduct Behavior in Solution

While specific molecular dynamics (MD) simulations focusing exclusively on this compound in aqueous solution are not extensively documented in the reviewed literature, the principles of MD simulations are widely applied to understand the behavior of similar molecules in solution. MD simulations model the time-dependent behavior of a molecular system, providing insights into solute-solvent interactions, conformational changes, and transport properties.

Application of Computational Models to Predict Chemical Behavior

Computational models offer a powerful approach to predict the chemical behavior of molecules like this compound, including their reactivity, stability, and dissociation kinetics.

Modeling of Chemical Reactivity and Stability

The reactivity and stability of aldehyde-bisulfite adducts, including this compound, can be predicted using quantitative structure-activity relationship (QSAR) models. One such approach involves the use of the Taft equation, which relates the electronic effects of substituents to reaction rates and equilibrium constants.

For a series of α-hydroxyalkanesulfonates, a linear relationship has been observed between Taft's σ* parameter, a measure of the polar substituent effect, and several thermodynamic and kinetic properties. Specifically, the stability constant (K₁), the acid dissociation constant (pKa₃), and the rate constant for the nucleophilic addition of sulfite (SO₃²⁻) all increase linearly with an increasing σ* value. This indicates that electron-withdrawing groups on the aldehyde increase both the stability of the adduct and the rate of its formation. Such models provide a predictive framework for estimating the behavior of other aldehyde-S(IV) adducts based on the electronic properties of the parent aldehyde.

Computational Insights into Adduct Dissociation Kinetics

Computational methods, such as density functional theory (DFT), can be used to model the potential energy surface for the dissociation reaction. This would involve locating the transition state for the C-S bond cleavage and calculating the activation energy for the reverse reaction. The influence of solvent can be incorporated using implicit or explicit solvent models. Such calculations would provide valuable insights into the mechanism and rate of dissociation under different conditions. For instance, it is known that the dissociation of aldehyde-bisulfite adducts is favored under basic conditions, which neutralize the bisulfite formed upon dissociation, thereby shifting the equilibrium towards the reactants. Computational models could quantify this pH dependence by simulating the reaction under different protonation states of the relevant species.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the separation and subsequent quantification of acetaldehyde (B116499) hydroxysulfonate from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized, often coupled with sophisticated detection systems for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a cornerstone technique for the analysis of non-volatile compounds like acetaldehyde hydroxysulfonate. However, as the adduct itself may lack a strong chromophore for UV-Vis detection, derivatization is a common strategy to enhance its detectability. researchgate.nethitachi-hightech.com This process involves chemically modifying the analyte to produce a derivative with improved chromatographic or detection characteristics. researchgate.net

One prevalent approach is pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.netshodex.comprotocols.io DNPH reacts with the carbonyl group of acetaldehyde, which can be liberated from the hydroxysulfonate adduct under specific conditions, to form a stable, colored 2,4-dinitrophenylhydrazone (DNPH-aldehyde) derivative. nih.govresearchgate.net This derivative can be readily separated by reverse-phase HPLC and detected with high sensitivity using a UV-Vis detector. nih.govshodex.com The reaction is typically carried out in an acidic medium to facilitate the formation of the hydrazone. nih.gov

Alternatively, post-column derivatization can be employed. In this technique, the separation of the analyte in its original form is performed first, followed by a reaction with a derivatizing agent before the detector. An analytical method based on the reaction of the aldehyde-bisulfite adduct with o-phthalaldehyde (B127526) in the presence of ammonium (B1175870) acetate, which produces a fluorescent compound, has been described. researchgate.net This method offers high sensitivity, with detection limits for various alkanal-bisulfites ranging from 5 nM to 25 nM. researchgate.net

Ion-pair chromatography is another valuable HPLC technique for the analysis of ionic compounds like hydroxysulfonates. nih.govshimadzu.chthermofisher.com In this method, a lipophilic counter-ion is added to the mobile phase to form a neutral ion-pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase. shimadzu.chthermofisher.com This approach allows for the direct analysis of the this compound anion without the need for derivatization. nih.gov

Table 1: HPLC Methods for the Analysis of Acetaldehyde and its Derivatives

| Analytical Method | Derivatization Agent | Detection Method | Key Findings |

| Pre-column Derivatization HPLC | 2,4-dinitrophenylhydrazine (DNPH) | UV-Vis | Allows for sensitive quantification of acetaldehyde after release from the adduct. The DNPH derivative is stable and exhibits strong UV absorbance. nih.govshodex.com |

| Post-column Derivatization HPLC | o-phthalaldehyde/ammonium acetate | Fluorescence | Enables the direct analysis of the aldehyde-bisulfite adduct with high sensitivity, forming a fluorescent derivative. researchgate.net |

| Ion-Pair Chromatography | Lipophilic counter-ions (e.g., quaternary ammonium salts) | Conductivity or UV-Vis | Facilitates the separation of the intact hydroxysulfonate anion without derivatization by forming a neutral ion-pair. nih.govshimadzu.ch |

Headspace Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS)

Headspace Gas Chromatography (HS-GC) is a powerful technique for the analysis of volatile compounds in solid or liquid samples. thermofisher.comcloudfront.net For the analysis of this compound, which is non-volatile, the method relies on the dissociation of the adduct back to volatile acetaldehyde and sulfite (B76179) under controlled conditions, typically by heating the sample in a sealed vial. thermofisher.com The volatile acetaldehyde is then introduced into the GC system for separation and detection.

Coupling GC with tandem mass spectrometry (MS/MS) provides a highly selective and sensitive detection method. researchgate.net The use of MS/MS allows for the specific detection of acetaldehyde even in complex matrices by monitoring characteristic parent-to-daughter ion transitions, thereby minimizing interferences. researchgate.net

A significant challenge in the GC analysis of thermally labile compounds is potential degradation in the hot injector port. nih.gov For this compound, the thermal dissociation is a desired effect to release the volatile acetaldehyde. However, careful optimization of the injector temperature is necessary to ensure efficient and reproducible dissociation without causing unwanted side reactions or degradation of other sample components. The use of on-column injection, where the sample is introduced directly onto the column at a lower temperature, can be an alternative to minimize thermal stress on the analytes. nih.gov

Derivatization can also be employed in conjunction with GC-MS to improve the volatility and thermal stability of the analyte. For instance, acetaldehyde can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more stable oxime derivative that is amenable to GC analysis. researchgate.net

Table 2: Headspace GC-MS/MS Parameters for Acetaldehyde Analysis

| Parameter | Typical Conditions | Rationale |

| Incubation Temperature | 60-80°C | Promotes the dissociation of this compound and the partitioning of acetaldehyde into the headspace. thermofisher.com |

| Incubation Time | 15-30 minutes | Allows for the establishment of equilibrium between the sample and the headspace for reproducible analysis. thermofisher.com |

| GC Column | Capillary column with a non-polar or mid-polar stationary phase | Provides efficient separation of volatile compounds like acetaldehyde from other matrix components. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for acetaldehyde. researchgate.net |

Solid-Phase Microextraction (SPME) for Sample Preparation

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. nih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace, and the analytes partition onto the fiber. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. nih.gov

For the analysis of this compound, headspace SPME is the preferred mode. The selection of the fiber coating is a critical parameter that depends on the polarity and volatility of the analyte. sigmaaldrich.com For volatile compounds like acetaldehyde, fibers with adsorbent coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used due to their high affinity for small molecules. nih.govsigmaaldrich.com

The efficiency of the SPME process is influenced by several factors, including extraction time, temperature, and sample matrix composition. nih.gov Optimization of these parameters is crucial to achieve reproducible and sensitive results. The presence of other compounds in the matrix, such as ethanol (B145695) in alcoholic beverages, can significantly affect the partitioning of acetaldehyde onto the SPME fiber, necessitating careful method development and validation for each specific application. mdpi.com

On-fiber derivatization is an advanced SPME technique where the derivatizing agent is loaded onto the fiber prior to extraction. This allows for the simultaneous extraction and derivatization of the analyte, which can enhance the stability and chromatographic performance of the target compound. mdpi.com

Table 3: SPME Fiber Selection for Volatile Compounds

| Fiber Coating | Target Analytes | Characteristics |

| Polydimethylsiloxane (PDMS) | Non-polar volatile and semi-volatile compounds | A non-polar, liquid-like coating that extracts analytes by absorption. sigmaaldrich.com |

| Polyacrylate (PA) | Polar semi-volatile compounds | A more polar coating suitable for analytes with polar functional groups. sigmaaldrich.com |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Volatile organic compounds, including sulfur compounds and aldehydes | A mixed-phase coating with both adsorbent and absorbent properties, providing a broad range of selectivity. nih.govsigmaaldrich.com |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Very volatile compounds and gases | A highly porous carbon-based adsorbent for trapping small molecules. sigmaaldrich.com |

Spectrometric and Electrochemical Detection Approaches

Spectrometric and electrochemical methods offer alternative or complementary approaches to chromatographic techniques for the analysis of this compound, particularly for kinetic studies and the characterization of related sulfur(IV) species.

Spectrophotometric Methods for Kinetic Studies

Spectrophotometry, particularly UV-Visible spectroscopy, is a valuable tool for studying the kinetics of chemical reactions in solution. The formation and dissociation of this compound can be monitored by observing changes in the absorbance of the solution over time.

A kinetic spectrophotometric method has been developed for the determination of acetaldehyde based on its inhibitory effect on the reaction between malachite green and sulfite. The reaction is monitored by measuring the decrease in absorbance of malachite green at its absorption maximum. The rate of this color-fading reaction is inversely proportional to the concentration of acetaldehyde, which preferentially reacts with the sulfite.

For more rapid reactions, stopped-flow spectrophotometry is an essential technique. researchgate.netnih.gov This method allows for the rapid mixing of reactants and the monitoring of absorbance changes on a millisecond timescale, making it ideal for studying the fast kinetics of the acetaldehyde-sulfite reaction. By analyzing the kinetic data, rate constants and equilibrium constants for the formation of this compound can be determined.

The UV-Vis spectrum of acetaldehyde itself shows a characteristic absorption band in the ultraviolet region. researchgate.netnist.gov The formation of the hydroxysulfonate adduct leads to changes in the electronic structure of the molecule, which can be observed as shifts in the absorption spectrum. These spectral changes can be used to follow the reaction and determine the concentration of the adduct at equilibrium.

Table 4: Spectrophotometric Analysis of Acetaldehyde-Sulfite Reaction

| Technique | Principle | Application | Key Parameters Measured |

| Kinetic Spectrophotometry | Measures the rate of a reaction that is influenced by the concentration of the analyte. | Indirect quantification of acetaldehyde by its inhibitory effect on a colorimetric reaction. | Reaction rate, calibration curve of inhibition vs. concentration. |

| Stopped-Flow Spectrophotometry | Rapidly mixes reactants and monitors absorbance changes on a very short timescale. | Determination of kinetic parameters for the rapid formation of this compound. researchgate.netnih.gov | Rate constants (k_f, k_r), equilibrium constant (K_eq). |

| UV-Visible Spectroscopy | Measures the absorption of UV-Vis light by the analyte in solution. | Monitoring the formation of the adduct by observing changes in the absorption spectrum. researchgate.net | Absorption maxima (λ_max), molar absorptivity (ε). |

Fourier Transform Infrared (FTIR) Spectroscopy for S(IV) Species

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules based on their vibrational properties. It can be used to characterize this compound and other related sulfur(IV) (S(IV)) species in various states.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. These include the O-H stretching vibration of the hydroxyl group, the C-H stretching and bending vibrations of the ethyl group, and the symmetric and asymmetric stretching vibrations of the sulfonate group (S-O). The positions and intensities of these bands provide a unique "fingerprint" of the molecule.

FTIR spectroscopy has been used to study the structure of related hydroxy alkane sulfonate surfactants. shimadzu.chresearchgate.net These studies have shown that intramolecular hydrogen bonding can significantly influence the vibrational frequencies of the O-H and S-O bonds. shimadzu.ch Similar interactions would be expected in this compound.

By comparing the FTIR spectrum of the adduct to those of the starting materials (acetaldehyde and sulfite/bisulfite), the formation of the C-S bond and the presence of the hydroxyl group can be confirmed. This technique is particularly useful for structural confirmation and for studying the interactions of the adduct with its environment.

Table 5: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200-3600 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Alkyl) | Bending | 1350-1470 |

| S=O (Sulfonate) | Asymmetric Stretching | 1150-1250 |

| S=O (Sulfonate) | Symmetric Stretching | 1030-1070 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| S-C | Stretching | 600-800 |

Strategies for Derivatization to Enhance Analytical Specificity and Sensitivity

In the analysis of this compound, direct quantification is often challenging due to its labile nature. This adduct exists in equilibrium with free acetaldehyde and sulfite. A common analytical strategy involves intentionally shifting this equilibrium to release the free acetaldehyde, which is then captured and stabilized through a derivatization reaction. This process converts the volatile and reactive aldehyde into a more stable, less volatile, and more easily detectable derivative, significantly enhancing analytical specificity and sensitivity. The choice of derivatizing agent is crucial and is typically dictated by the analytical instrumentation available, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Use of 2,4-Dinitrophenylhydrazine (DNPH)

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for their quantification. For this compound, the analysis first requires the release of free acetaldehyde from the sulfite adduct. This can be achieved by altering the sample matrix conditions, for instance, by adding sodium hydroxide (B78521) to shift the equilibrium. The liberated acetaldehyde is then distilled into an acidic solution of DNPH. researchgate.net

The reaction involves a nucleophilic addition of the DNPH to the carbonyl group of acetaldehyde, forming a stable 2,4-dinitrophenylhydrazone (AcH-DNP) derivative. nih.govprotocols.io This derivative is highly colored and possesses a strong chromophore, making it ideal for detection by HPLC with an ultraviolet (UV) detector. hitachi-hightech.com The resulting AcH-DNP is stable at room temperature and can be readily separated from other sample components and excess reagent using reverse-phase HPLC. nih.govyoungin.com

The reaction conditions, such as pH, reagent concentration, and reaction time, are optimized to ensure complete derivatization. nih.gov For instance, the derivatization of acetaldehyde with DNPH is typically performed at a pH of 4.0 and is complete within 40 minutes at ambient temperature. nih.gov The stable product allows for reliable and reproducible quantification of the original amount of acetaldehyde released from the hydroxysulfonate adduct. nih.govprotocols.io

Table 1: Optimized Conditions for Acetaldehyde Derivatization with DNPH

| Parameter | Optimized Value | Reference |

| pH | 4.0 | nih.gov |

| Reagent Molar Excess | 80-fold | nih.gov |

| Reaction Time | 40 minutes | nih.gov |

| Temperature | Ambient | nih.gov |

| Detection Wavelength | ~360-365 nm | youngin.com |

| Analytical Technique | HPLC-UV | hitachi-hightech.comyoungin.com |

Application of O-(pentafluorobenzyl)hydroxylamine (PFBHA)

A highly sensitive alternative for the quantification of acetaldehyde released from this compound is derivatization with O-(pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.org This method is particularly suited for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netcoresta.org Similar to the DNPH method, the first step involves the liberation of free acetaldehyde from the sulfite adduct.

PFBHA reacts with the carbonyl group of acetaldehyde to form a stable oxime derivative, specifically an N-[(pentafluorobenzyl)oxy]imine. usra.edu This derivative is significantly more volatile and thermally stable than the parent aldehyde, making it amenable to GC analysis. nih.gov The pentafluorobenzyl group is strongly electron-capturing, which allows for extremely sensitive detection using an electron capture detector (ECD) or by GC-MS in selected ion monitoring (SIM) mode. coresta.orgnih.gov

The derivatization reaction with PFBHA is simple and can be performed under mild pH conditions. rsc.org The resulting PFBHA-oxime derivatives can be extracted into an organic solvent, such as toluene (B28343) or ethyl acetate, concentrated, and then injected into the GC-MS system. coresta.orgrsc.org This methodology offers very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, providing excellent sensitivity for trace-level analysis. copernicus.orgrsc.org The formation of two isomers, (E) and (Z), is possible for the PFBHA-oxime of acetaldehyde, which can be separated chromatographically. researchgate.net

Table 2: Typical Parameters for GC-MS Analysis of PFBHA-Derivatized Carbonyls

| Parameter | Typical Setting | Reference |

| Derivatization | ||

| Reaction Temperature | 70 °C | rsc.org |

| Reaction Time | 10 min | rsc.org |

| GC Conditions | ||

| Injector Temperature | 250 °C | researchgate.net |

| Column | ZB-5ms (or similar) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| MS Conditions | ||

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.netcoresta.org |

| Transfer Line Temp. | 280 °C | researchgate.net |

Environmental Chemistry and Atmospheric Fate of Acetaldehyde Hydroxysulfonate

Role as a Sulfur(IV) Reservoir in Atmospheric Chemistry

Acetaldehyde (B116499) hydroxysulfonate is a notable reservoir for S(IV) (sulfur in the +4 oxidation state) in atmospheric water droplets. The formation of this and other hydroxyalkylsulfonates effectively sequesters dissolved sulfur dioxide, increasing the total S(IV) concentration in the liquid phase beyond what would be expected from Henry's Law for SO₂ alone. nih.gov This process is particularly important under specific atmospheric conditions.

The formation of acetaldehyde hydroxysulfonate is a reversible equilibrium reaction between aqueous S(IV) species (SO₃²⁻ and HSO₃⁻) and dissolved acetaldehyde. The stability of the resulting adduct is a key factor in its effectiveness as a reservoir. nih.gov In environments with high liquid water content and pH values of 5 or greater, the scavenging of gaseous SO₂ into droplets is significantly enhanced by the presence of aldehydes like acetaldehyde. nih.gov This enrichment of S(IV) in the liquid phase can have several consequences, including an increase in the acidity of the droplet, which can, in turn, affect other aqueous-phase chemical reactions. nih.gov While other aldehydes such as glyoxal (B1671930) and methylglyoxal (B44143) also form S(IV) adducts, the high atmospheric abundance of acetaldehyde makes its corresponding hydroxysulfonate a significant contributor to the S(IV) reservoir. nih.gov

Atmospheric Transformation Pathways in Aqueous and Gaseous Phases

The transformation of this compound is primarily governed by aqueous-phase chemistry due to its nature as an ionic salt with negligible vapor pressure.

Aqueous Phase: In the aqueous phase (cloud droplets, fog, and aerosol liquid water), the primary transformation pathway is the reversible decomposition back to its precursors: acetaldehyde and bisulfite. nih.gov The stability of the compound is pH-dependent, with lower pH values generally favoring the dissociation of the adduct. nih.gov

Another potential aqueous-phase reaction is oxidation. While the sulfur component is in the +4 oxidation state, it can be oxidized to sulfate (B86663) (S(VI)) by atmospheric oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), or hydroxyl radicals (·OH). However, the formation of the adduct can stabilize S(IV) against oxidation compared to free bisulfite.

Furthermore, the organic part of the molecule can react. For instance, aldehydes in the aqueous phase can react with hydrogen peroxide to form α-hydroxyhydroperoxides (α-HHPs). who.intnih.gov The formation of this compound would compete with this reaction pathway for the available acetaldehyde. who.int

Gaseous Phase: this compound is not expected to exist in the gaseous phase in any significant concentration. It is a salt formed in an aqueous environment, and its physical properties (low volatility) preclude its partitioning into the gas phase. Therefore, gas-phase transformation pathways are not considered relevant to its atmospheric fate. Its influence on gas-phase chemistry is indirect, through its control over the aqueous concentration of acetaldehyde, which can then exchange with the gas phase.

Environmental Persistence and Chemical Cycling in Ecosystems

The environmental persistence of this compound is not well-documented in dedicated studies. However, its stability and fate can be inferred from its chemical nature and studies of related compounds.

The primary factor controlling its persistence in any environmental compartment (e.g., atmospheric aerosols, surface waters) is the equilibrium of its formation reaction. nih.gov In aquatic systems, the compound's existence is transient and dependent on the concentrations of acetaldehyde and sulfite (B76179), as well as the pH of the water. nih.gov A shift in conditions, such as dilution or a change in pH, will cause the adduct to dissociate back into its more readily metabolized or transformed precursors. nih.gov

While acetaldehyde itself is readily biodegradable in the environment, the persistence of organosulfates can vary. who.int Studies on short-chain perfluoroalkyl sulfonates show they are highly resistant to microbial degradation. nih.gov However, this compound is not a fluorinated compound, and its C-S bond is different. The lability of the bond in this compound suggests it would not be persistent. The molecule would likely be cleaved back to acetaldehyde and sulfite, which can then enter their respective biogeochemical cycles.

The cycling of this compound is therefore intrinsically linked to the cycles of sulfur and dissolved organic carbon. In atmospheric droplets, it represents a temporary sink for both. Upon deposition to terrestrial or aquatic ecosystems, it is expected to dissociate rapidly, releasing acetaldehyde and sulfite.

Contribution to Atmospheric Chemical Budgets (e.g., PAN precursor)

This compound indirectly influences atmospheric chemical budgets by modulating the gas-phase concentration of its precursor, acetaldehyde. Acetaldehyde is a significant chemical in the troposphere with major sources from the oxidation of hydrocarbons like alkanes and alkenes, as well as direct emissions from the biosphere, biomass burning, and oceans. rsc.orgresearchgate.netregulations.govrsc.org

A key role of gas-phase acetaldehyde is its function as a precursor to peroxyacetyl nitrate (B79036) (PAN), a crucial reservoir for nitrogen oxides (NOx) in the atmosphere. PAN can transport NOx over long distances, impacting remote atmospheric chemistry. The formation of this compound in clouds and wet aerosols removes acetaldehyde from the aqueous phase, which in turn can lead to a greater flux of acetaldehyde from the gas phase into the liquid phase. This sequestration reduces the amount of gaseous acetaldehyde available to be oxidized to form the peroxyacetyl radical, a necessary step in PAN formation. Therefore, in regions with extensive cloud cover and sufficient SO₂ concentrations, the formation of this compound can act as a sink for acetaldehyde, potentially suppressing local PAN production. rsc.orgregulations.gov

The table below summarizes the global atmospheric budget of acetaldehyde, highlighting the major sources that contribute to the precursor pool for this compound formation.

| Acetaldehyde Source/Sink | Estimated Global Budget (Tg a⁻¹) |

| Sources | |

| Hydrocarbon Oxidation | 128 |

| Ocean Emissions | 57 |

| Terrestrial Biosphere (living & decaying plants) | 23 |

| Biomass Burning | 3 |

| Anthropogenic Emissions | 2 |

| Sinks | |

| Photochemical Loss | (Not explicitly quantified in sources) |

| Deposition | (Not explicitly quantified in sources) |

| Data sourced from a 3-D model analysis of the global atmospheric budget of acetaldehyde. rsc.orgresearchgate.netrsc.org |

Applications in Chemical Systems and Industrial Processes

Role in Chemical Stabilization and Preservation Mechanisms

The formation of acetaldehyde (B116499) hydroxysulfonate is a key strategy for stabilizing chemical mixtures by sequestering reactive carbonyl compounds and inhibiting detrimental chemical reactions.

In complex chemical environments such as food and beverages, the presence of reactive carbonyl compounds like acetaldehyde can lead to degradation and the formation of undesirable products. Acetaldehyde is known to bind to proteins, and this interaction can alter the catalytic functions of enzymes. The formation of acetaldehyde hydroxysulfonate effectively removes free acetaldehyde from the system, preventing these unwanted reactions.

The reaction between acetaldehyde and bisulfite to form the hydroxysulfonate adduct is a reversible equilibrium. In many food and beverage systems, the majority of bound sulfite (B76179) is in the form of hydroxysulfonates formed with various carbonyl compounds. This binding renders the otherwise volatile and reactive acetaldehyde into a non-volatile and stable form. For instance, in wine, the reaction between acetaldehyde and bisulfite is rapid; at a pH of 3.3, 98% of the acetaldehyde can be bound within 90 minutes. scielo.org.za The stability of the resulting hydroxysulfonate in acidic media makes this a particularly effective preservation mechanism in such products. scielo.org.za

Table 1: Binding of Acetaldehyde by Bisulfite

| Parameter | Value | Reference |

| Binding Reaction | Acetaldehyde + HSO₃⁻ ⇌ this compound | scielo.org.za |

| Reaction Time | 98% bound within 90 minutes (at pH 3.3) | scielo.org.za |

| Result | Formation of a stable, non-volatile adduct | scielo.org.za |

The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars and is responsible for the development of color and flavor in many cooked foods. However, in some contexts, this reaction is undesirable as it can lead to discoloration and the formation of off-flavors. Acetaldehyde can participate in and accelerate these browning reactions.

Sulfites, through the formation of adducts like this compound, are effective inhibitors of the Maillard reaction. molekula.com By reacting with carbonyl compounds, sulfites block the initial steps of the Maillard reaction cascade, thus preventing the formation of brown nitrogenous polymers and melanoidins. researchgate.net The nucleophilic nature of the sulfite ion allows it to readily react with the carbonyl groups of sugars and aldehydes, forming stable hydroxysulfonates and thereby inhibiting the browning process. molekula.comresearchgate.net

Potential in Novel Chemical Synthesis and Catalysis

While primarily known for its role in purification and stabilization, the bisulfite adduct of acetaldehyde also holds potential as a building block in novel chemical syntheses. The adduct serves as a stabilized, solid source of acetaldehyde, which is a volatile and reactive gas. This allows for easier handling and controlled release of the aldehyde for subsequent reactions.

Recent research has demonstrated the direct use of aldehyde bisulfite adducts in synthetic transformations without the need for prior regeneration of the free aldehyde. nih.gov For example, these adducts have been successfully employed in direct reductive amination reactions to produce amines. nih.gov This approach is advantageous as it uses a stable, crystalline precursor and can often be performed under aqueous conditions, aligning with the principles of green chemistry. nih.gov The ability of enzymes to recognize and act upon certain bisulfite adducts as substrates further opens possibilities for their use in biocatalytic processes. Although its direct role as a catalyst is not extensively documented, its utility as a stable aldehyde surrogate makes this compound a valuable tool for synthetic chemists exploring new reaction pathways.

Future Research Directions and Emerging Areas in Acetaldehyde Hydroxysulfonate Chemistry

Elucidation of Complex Reaction Networks in Multicomponent Systems

The atmospheric and aqueous environments where acetaldehyde (B116499) hydroxysulfonate is formed are inherently complex, containing a multitude of interacting chemical species. Future research must focus on unraveling the intricate reaction networks in which this compound participates. Key areas of investigation include its reactions with major atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). Understanding the kinetics and mechanisms of these degradation pathways is crucial for accurately modeling its atmospheric lifetime and impact.

Furthermore, its interactions with other organic and inorganic compounds in atmospheric aerosols and cloud water are of significant interest. For instance, its potential to react with ammonia, amines, and other aldehydes could lead to the formation of more complex, higher molecular weight compounds, contributing to the growth of secondary organic aerosol (SOA). Investigating these multicomponent reactions will provide a more comprehensive picture of its role in atmospheric processes.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool to complement experimental studies and provide predictive insights into the behavior of acetaldehyde hydroxysulfonate. Future research should leverage advanced computational models to investigate its properties and reactivity. Quantum chemical calculations can be employed to determine its molecular structure, vibrational frequencies, and thermochemical properties with high accuracy.

Moreover, theoretical studies can elucidate the reaction mechanisms and kinetics of its formation and degradation pathways. For example, computational studies on related compounds like acetaldehyde oxide have successfully quantified the competition between unimolecular isomerization and bimolecular hydration reactions . Similar detailed computational investigations are needed for this compound to predict its reactivity with various atmospheric species. These models can also be used to explore its potential to form complexes with water and other atmospheric molecules, influencing its physical and chemical properties.

Exploration of Novel Synthetic Routes and Derivatization Strategies

While this compound is formed in the environment, developing efficient and selective laboratory syntheses is essential for detailed experimental studies. Current synthetic strategies for related hydroxy sulfonic acids often involve the reaction of an epoxide with a bisulfite salt or the oxidation of a corresponding mercaptan . A classic method for preparing sulfonates is the Strecker sulfite (B76179) alkylation, where an alkali sulfite salt displaces a halide . Exploring variations of these methods, as well as entirely new synthetic approaches, could lead to higher yields and purity.

Furthermore, the derivatization of this compound opens up avenues for creating new molecules with potentially useful properties. The hydroxyl and sulfonic acid functional groups provide reactive sites for a variety of chemical modifications. For instance, esterification of the hydroxyl group or conversion of the sulfonic acid to a sulfonyl chloride would provide versatile intermediates for further synthetic transformations.

Investigation of Environmental Impact Beyond Atmospheric Chemistry

The environmental fate and impact of this compound beyond its role in atmospheric chemistry are largely unknown. Given that it is water-soluble, it is likely to be deposited into terrestrial and aquatic ecosystems through precipitation. Research is needed to understand its persistence, mobility, and potential transformations in soil and water.

Studies on the environmental fate of other surfactants have shown that their distribution, behavior, and biological effects are crucial for assessing their environmental risks . While many surfactants are biodegradable, some can persist under certain conditions . Therefore, investigating the biodegradability of this compound by soil and aquatic microorganisms is a critical research area. Additionally, its potential toxicity to various organisms, from microbes to plants and animals, needs to be assessed to fully understand its environmental footprint. The impact of related surfactants and their degradation products on microbial dynamics and biogeochemical processes highlights the importance of such investigations .

Role in Advanced Materials Science

The unique chemical structure of this compound, possessing both a hydroxyl and a sulfonic acid group, suggests potential applications in materials science that are yet to be explored. Sulfonated compounds are known to be useful in a variety of applications due to the introduction of the highly charged sulfonate group, which can enhance properties like water solubility and create specific interaction sites .

Q & A

Q. What are the primary mechanisms of acetaldehyde hydroxysulfonate formation in biological systems, and how do experimental conditions influence its stability?

this compound is formed via the nucleophilic addition of sulfite (SO₃²⁻) to acetaldehyde, a reaction critical for detoxifying excess acetaldehyde in organisms like S. cerevisiae. This adduct stabilizes acetaldehyde, mitigating its growth-inhibitory effects. The reaction equilibrium depends on pH, sulfite concentration, and temperature. For instance, yeast strains upregulate sulfite production under acetaldehyde stress to enhance adduct formation . Analytical methods like HPLC with derivatization (e.g., DNPH) are used to quantify the adduct, but interference from other carbonyl compounds must be controlled .

Q. How can researchers accurately detect and quantify this compound in complex matrices such as microbial cultures or environmental samples?

Detection requires separation from interfering substances. DNPH derivatization followed by HPLC-UV is a standard method, but discrepancies arise when compared with proton-transfer-reaction mass spectrometry (PTR-MS). For example, PTR-MS measurements at m/z 45 may overestimate acetaldehyde due to ionization of similar compounds, necessitating calibration with DNPH-HPLC cross-validation (slope = 1.47 ± 0.09; R² = 0.72) . Sulfite-specific probes or enzymatic assays can also verify sulfite consumption as an indirect measure of adduct formation .

Q. What role does this compound play in metabolic regulation, particularly in sulfur assimilation pathways?

The adduct links sulfur metabolism to redox balance. In yeast, sulfite derived from sulfate reduction reacts with acetaldehyde to prevent cytotoxicity. Strains lacking transcriptional regulators (e.g., MET4, CBF1) show hypersensitivity to acetaldehyde due to impaired sulfite production. Microarray data reveal upregulated homocysteine biosynthesis pathways under acetaldehyde stress, highlighting metabolic rewiring to sustain sulfite pools .

Advanced Research Questions

Q. How can experimental designs optimize adsorption parameters for this compound in separation studies, particularly when direct measurements are challenging?

When direct breakthrough experiments are infeasible (e.g., due to acetaldehyde trimerization), adsorption parameters can be inferred via Langmuir isotherm modeling. For instance, a "best fit" procedure using binary adsorption-desorption data (e.g., 1-butanol/water systems) yielded an adsorption coefficient of 2.5 for acetaldehyde, with mass balance errors <5% . Computational optimization tools (e.g., COMSOL) can simulate competitive adsorption in multi-component systems to refine experimental conditions .

Q. What methodological challenges arise in reconciling contradictory data between spectroscopic techniques (e.g., EELS, synchrotron radiation) and computational models for acetaldehyde-derived compounds?

Core excitation energies of this compound at oxygen K-edge (e.g., 1s→π* transitions at ~531.5 eV) show variability between experimental techniques (EELS vs. synchrotron radiation) and theoretical models (CVS-CCSD vs. CVS-CC2). Discrepancies arise from basis set limitations (e.g., aug-cc-pVTZ vs. smaller sets) and solvent effects in simulations. Standardized computational protocols and in-situ spectroscopy (e.g., XAS) are needed to resolve these contradictions .

Q. How do genetic modifications in microbial systems alter the kinetics of this compound formation, and what implications does this have for metabolic engineering?

Knockout strains (e.g., ssu1Δ) with impaired sulfite export accumulate higher intracellular sulfite, enhancing adduct formation. However, excessive sulfite can inhibit growth, requiring dynamic regulation of sulfite exporters. Flux balance analysis (FBA) and CRISPR-interference can identify optimal sulfite/acetaldehyde ratios for strain engineering .

Q. What are the limitations of current biomarker-based approaches for tracking this compound exposure in vivo, and how can they be addressed?

Existing biomarkers (e.g., urinary thioethers) lack specificity for the adduct. Novel approaches could exploit stable isotope labeling (e.g., ³⁴S-sulfite) combined with LC-MS/MS to trace adduct turnover. Additionally, tissue-specific probes for upper digestive tract exposure (as proposed by DFG Senate Commission) are critical for risk assessment .

Methodological Recommendations

- For adsorption studies : Use hybrid experimental-computational approaches to infer parameters when direct measurements are impractical .

- For analytical validation : Cross-validate PTR-MS data with DNPH-HPLC and account for matrix effects in complex samples .

- For genetic studies : Integrate transcriptomics (e.g., microarray data on MET4 pathways) with kinetic models to predict adduct formation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.